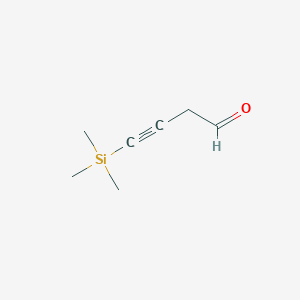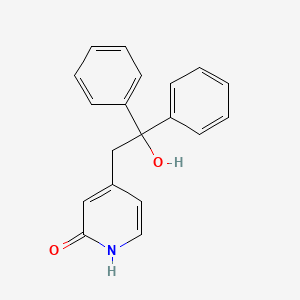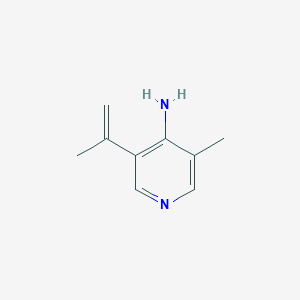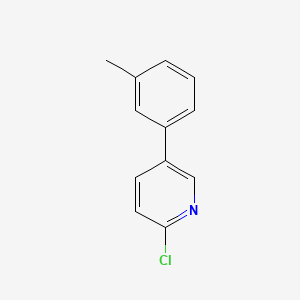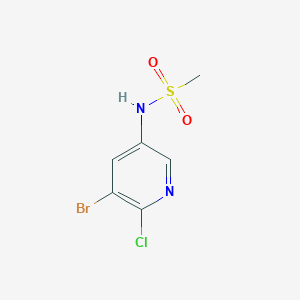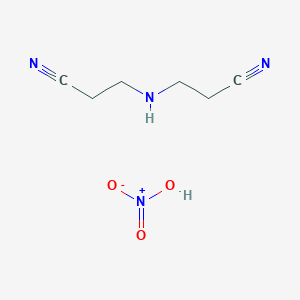
3-(2-Cyanoethylamino)propanenitrile;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group
Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules.
Nitric acid: is widely used in:
Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.
Biology: For the digestion of biological samples in analytical procedures.
Medicine: In the production of pharmaceuticals and diagnostic reagents.
Industry: In the manufacture of fertilizers, explosives, and other chemicals.
作用機序
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.
類似化合物との比較
3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:
Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.
Adiponitrile: Used in the synthesis of nylon-6,6.
Benzonitrile: Used as a solvent and intermediate in organic synthesis.
Nitric acid: can be compared with other strong acids such as:
Sulfuric acid: Used in the production of fertilizers and chemicals.
Hydrochloric acid: Used in metal processing and as a laboratory reagent.
Phosphoric acid: Used in the production of fertilizers and food additives.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
特性
CAS番号 |
10526-41-7 |
|---|---|
分子式 |
C6H10N4O3 |
分子量 |
186.17 g/mol |
IUPAC名 |
3-(2-cyanoethylamino)propanenitrile;nitric acid |
InChI |
InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |
InChIキー |
KFHHVINMEMAKEZ-UHFFFAOYSA-N |
正規SMILES |
C(CNCCC#N)C#N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)

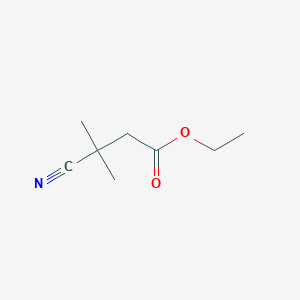
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)


